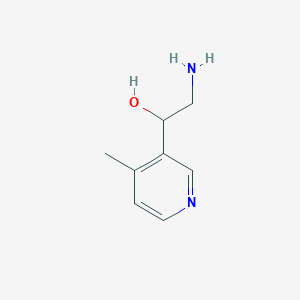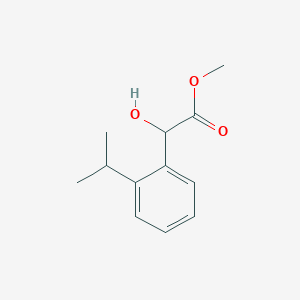
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C10H20N4 and a molecular weight of 196.29 g/mol . This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves several steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials typically include a suitable amine and a nitrile compound, which undergo cyclization under acidic or basic conditions to form the triazole ring . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the additional functional groups.
1,2,3-Triazole: Another triazole isomer with different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H20N4 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-5-6-8-12-10(14(4)13-8)9(11)7(2)3/h7,9H,5-6,11H2,1-4H3 |
Clave InChI |
RSNPEMHCWQQIPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=N1)C(C(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)













